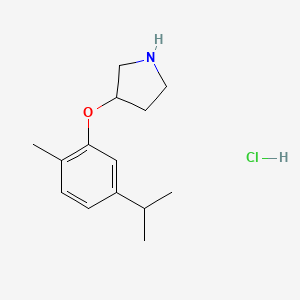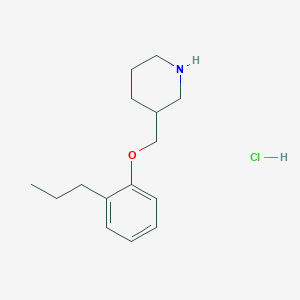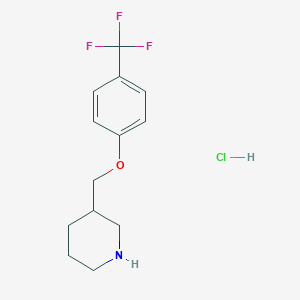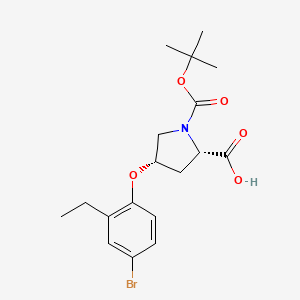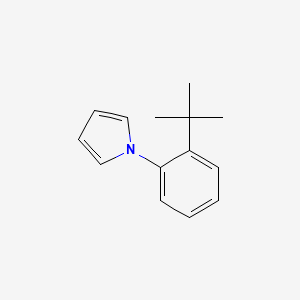
1-(2-tert-Butylphenyl)-1H-Pyrrol
Übersicht
Beschreibung
1-(2-tert-Butylphenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C14H17N and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-tert-Butylphenyl)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-tert-Butylphenyl)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analyse des Polymeradditivabbaus
„1-(2-tert-Butylphenyl)-1H-Pyrrol“ kann strukturell mit Verbindungen verwandt sein, die als Abbauprodukte von Phosphit-Antioxidantien gebildet werden, die in Bioverarbeitungmaterialien aus Polyolefinen verwendet werden. Diese Verbindungen, darunter ähnliche tert-Butylphenyl-Derivate, wurden als zellwachstumshemmende Substanzen identifiziert . Die Analyse solcher Abbauprodukte ist entscheidend für die Gewährleistung der Sicherheit und Wirksamkeit von biopharmazeutischen Herstellungsprozessen.
NMR-Spektroskopie-Sonden
Die tert-Butylgruppe in „this compound“ kann als empfindliche Sonde in NMR-Studien von makromolekularen Komplexen dienen . Diese Anwendung ist besonders wertvoll bei der Untersuchung großer biomolekularer Assemblierungen, bei denen die hohe Beweglichkeit und die scharfen Resonanzpeaks der tert-Butylgruppe Einblicke in komplexe Strukturen und Dynamik liefern können.
Synthese biologisch aktiver Verbindungen
Verbindungen mit tert-Butylgruppen, wie „this compound“, sind potenzielle Vorläufer für biologisch aktive Naturstoffe . Ihre Synthese und Charakterisierung sind wesentliche Schritte bei der Entwicklung neuer Pharmazeutika und Therapeutika.
Eigenschaften
IUPAC Name |
1-(2-tert-butylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-14(2,3)12-8-4-5-9-13(12)15-10-6-7-11-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQQCWRWBNTEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397648.png)
![4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397649.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)
![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397653.png)
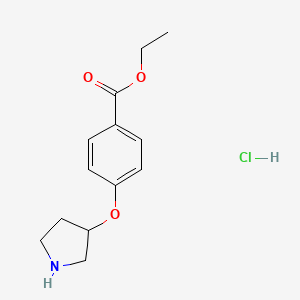
![4-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397656.png)
![4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397657.png)
![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397660.png)
![1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397662.png)
